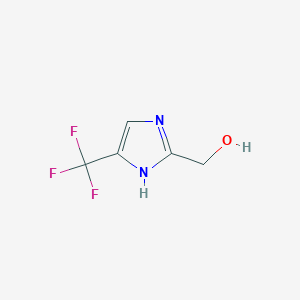

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

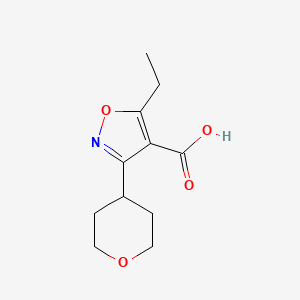

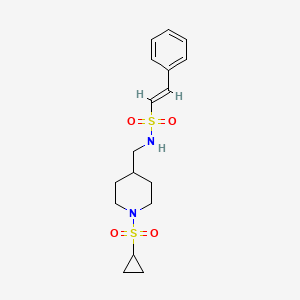

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, commonly known as TFMIM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMIM is a white crystalline solid that is soluble in water and organic solvents. Its chemical formula is C6H6F3N2O, and its molecular weight is 184.12 g/mol.

Scientific Research Applications

Synthesis and Application in Imidazole Derivatives

- Imidazole derivatives, such as (1-Methyl-1H-imidazol-2-yl) methanol and its derivatives, are synthesized for use as masked forms of the carbonyl group and as synthons in chemical reactions. They are prepared by treating carbonyl compounds with specific reagents and can be converted into carbonyl compounds through a series of chemical reactions (Ohta et al., 1987).

Catalysis in C-N Bond Formation

- Ruthenium(II) complexes with imidazole derivatives are effective catalysts for C-N bond formation. These complexes, particularly those with chelating ligands integrated with imidazole, are highly efficient in various reactions under solvent-free conditions, demonstrating their utility in homogeneous catalysis (Donthireddy et al., 2020).

Metal-Organic Frameworks

- Imidazole-based ligands are used in the creation of novel metal-organic frameworks (MOFs). For instance, reactions with Pb(NO3)2 in different solvents like methanol result in distinct structural and topological outcomes for the MOFs, indicating the versatility of imidazole derivatives in MOF synthesis (Fan et al., 2003).

Biomimetic Chelating Ligands

- Certain imidazole derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, are synthesized as potential precursors for biomimetic chelating ligands. These compounds have applications in biomimicry and are characterized through various spectroscopic methods (Gaynor et al., 2023).

N-Methylation of Amines

- Imidazole derivatives are used in the N-methylation of amines, a process that employs methanol as both a C1 synthon and H2 source. This showcases their role in the effective utilization of simple alcohols in organic synthesis (Sarki et al., 2021).

Ring Functionalization

- Imidazole derivatives are rapidly lithiated and then quenched with electrophiles for ring functionalization, leading to diverse imidazol-2-ylidene-boranes. This demonstrates their role in creating functionally diverse chemical entities (Solovyev et al., 2011).

Alcohol and Water Adsorption

- Imidazole frameworks, such as ZIF-8, ZIF-71, and ZIF-90, demonstrate significant alcohol and water vapor adsorption capabilities. This makes them suitable for applications in the recovery of bio-alcohols (Zhang et al., 2013).

properties

IUPAC Name |

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1,11H,2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYMDSSNARDGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)

![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)

![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)